ジフェチアロン

概要

説明

ジフェチアロンは、主に害虫駆除に使用される第2世代の抗凝固性殺鼠剤です。第1世代の抗凝固剤に抵抗性を持つげっ歯類を含む、げっ歯類に対して非常に効果的です。 ジフェチアロンはビタミンKサイクルを阻害することにより作用し、必須の血液凝固因子の枯渇につながり、最終的に標的害虫の体内出血を引き起こします .

2. 製法

合成経路と反応条件: ジフェチアロンの合成には、フリーデル・クラフツアシル化、分子内環状化、縮合反応など、いくつかの重要なステップが含まれます。 出発物質であるフェニルアセチルクロリドは、ブレンステッド・ローリー酸の存在下でこれらの反応を受け、最終生成物を形成します .

工業生産方法: ジフェチアロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の均一性と品質を確保するために、高純度試薬と制御された反応条件の使用が含まれます。 生産は通常、反応の進行と製品の純度を監視するための高度な分析ツールを備えた専用の施設で行われます .

科学的研究の応用

Difethialone has several scientific research applications across various fields:

Chemistry: Used as a model compound to study the mechanisms of anticoagulant rodenticides and their interactions with biological systems.

Biology: Employed in research on rodent behavior and population control, as well as studies on resistance mechanisms in rodents.

Medicine: Investigated for its potential use in developing new anticoagulant therapies for human use, although its high toxicity limits its direct application.

Industry: Utilized in pest control products for agricultural and urban environments, helping to manage rodent populations and prevent crop damage

作用機序

ジフェチアロンは、肝臓のビタミンK1エポキシドレダクターゼ酵素を阻害することにより効果を発揮します。この阻害は、ビタミンKの段階的な枯渇につながり、その結果、ビタミンK依存性凝固因子II、VII、IX、およびXが枯渇します。 これらの凝固因子の減少は、血液凝固時間の延長につながり、最終的には凝固機構の失敗を引き起こし、標的害虫の体内出血につながります .

類似化合物:

- ブロジファクム

- ジフェナクム

- ブロマジオロン

- フロクマフェン

比較: ジフェチアロンは、その高い効力と長い半減期により、第2世代の抗凝固性殺鼠剤の中でユニークです。ブロジファクムやジフェナクムと比較して、ジフェチアロンはより長時間の作用を持ち、抵抗性のあるげっ歯類の個体群に対して効果的です。 その立体異性体も異なる薬物動態を示し、餌の製剤を最適化して効力と生態毒性をバランスさせることができます .

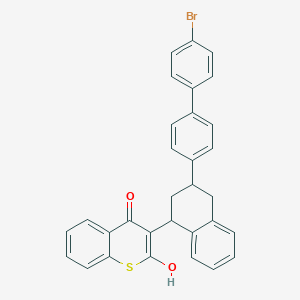

ジフェチアロンの独特の化学構造は、3つのベンゼン環を特徴とし、その高い脂溶性と生物系における長時間の作用に寄与しています。 これは、特に他の抗凝固剤に対する抵抗性が発達した地域におけるげっ歯類駆除において、貴重なツールとなっています .

生化学分析

Biochemical Properties

Difethialone has four stereoisomers, each of which has a specific inhibition potency and pharmacokinetic . All stereoisomers are highly efficient at inhibiting the anticoagulant target enzyme VKORC1 . The initial half-lives of these stereoisomers range from 6 to 69.3 hours .

Cellular Effects

Difethialone’s primary cellular effect is the inhibition of VKORC1, an enzyme crucial for the synthesis of clotting factors in the liver . This inhibition disrupts the coagulation cascade, leading to uncontrolled bleeding and eventual death in rodents .

Molecular Mechanism

The molecular mechanism of Difethialone involves the inhibition of VKORC1 . VKORC1 is responsible for reducing vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of several clotting factors . By inhibiting VKORC1, Difethialone prevents the activation of vitamin K and disrupts the coagulation cascade .

Temporal Effects in Laboratory Settings

The effects of Difethialone over time in laboratory settings are primarily observed through the half-lives of its stereoisomers . These half-lives range from 6 to 69.3 hours, indicating that Difethialone is relatively persistent in the body .

Dosage Effects in Animal Models

The effects of Difethialone in animal models vary with dosage . At a dosage of 3.4 mg/kg in rats and 3 mg/kg in mice, the most persistent stereoisomer (E3-cis) is common to both species and sexes . The pharmacokinetics of the other stereoisomers show marked differences between sexes and species .

Metabolic Pathways

It is known that Difethialone acts as an anticoagulant by inhibiting VKORC1 , which plays a crucial role in the vitamin K cycle, a metabolic pathway involved in blood clotting .

Transport and Distribution

Due to its lipophilic nature, it is likely that Difethialone can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that Difethialone interacts with VKORC1 in the endoplasmic reticulum, where the enzyme is located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of difethialone involves several key steps, including Friedel-Crafts acylation, intramolecular ring cyclization, and condensation reactions. The starting material, phenylacetyl chloride, undergoes these reactions in the presence of Brønsted-Lowry acids to form the final product .

Industrial Production Methods: Industrial production of difethialone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .

化学反応の分析

反応の種類: ジフェチアロンは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、生物系における代謝と分解に不可欠です。

一般的な試薬と条件:

酸化: ジフェチアロンは、酸性条件下で過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化できます。

還元: ジフェチアロンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して達成できます。

置換: ジフェチアロンを含む置換反応は、一般的に、水酸化物イオンやアミンなどの求核剤を使用して塩基性条件下で起こります。

生成される主な生成物: これらの反応から生成される主な生成物には、多くの場合、母体化合物よりも毒性の低い、さまざまなヒドロキシル化および脱アルキル化誘導体が含まれます .

4. 科学研究への応用

ジフェチアロンは、さまざまな分野でいくつかの科学研究への応用があります。

化学: 抗凝固性殺鼠剤のメカニズムとその生物系との相互作用を研究するためのモデル化合物として使用されています。

生物学: げっ歯類の行動と個体群管理に関する研究、およびげっ歯類における抵抗性メカニズムの研究に使用されています。

医学: ヒトに使用できる新しい抗凝固療法の開発における潜在的な使用について調査されていますが、高い毒性により直接的な用途は限られています。

類似化合物との比較

- Brodifacoum

- Difenacoum

- Bromadiolone

- Flocoumafen

Comparison: Difethialone is unique among second-generation anticoagulant rodenticides due to its high potency and long half-life. Compared to brodifacoum and difenacoum, difethialone has a more prolonged action, making it effective against resistant rodent populations. Its stereoisomers also exhibit different pharmacokinetic properties, allowing for the optimization of bait formulations to balance efficacy and ecotoxicity .

Difethialone’s unique chemical structure, characterized by three benzene rings, contributes to its high fat solubility and prolonged action in biological systems. This makes it a valuable tool in rodent control, particularly in areas where resistance to other anticoagulants has developed .

生物活性

Difethialone is a second-generation anticoagulant rodenticide (SGAR) that has gained attention due to its potent biological activity against rodent populations. This article provides a detailed overview of the biological activity of difethialone, including its pharmacokinetics, mechanism of action, and effects on non-target species, supported by data tables and relevant case studies.

Difethialone functions primarily as an anticoagulant by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1) enzyme, which is crucial for the regeneration of vitamin K. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, leading to hemorrhagic conditions in rodents. The potency of difethialone is attributed to its stereoisomers, each exhibiting varying degrees of inhibition.

Inhibition Potency

A comparative study assessed the inhibition constants (Ki) for four stereoisomers of difethialone on rat liver microsomes expressing VKORC1. The results are summarized in Table 1.

| Stereoisomer | Ki (nM) | Initial Half-life (h) | Area Under Curve (h x µg/g liver) |

|---|---|---|---|

| E1-trans | 22.37 | 69.3 | 458.1 |

| E2-cis | 51.98 | 25.4 | 226.9 |

| E3-cis | 40.00 | 82.3 | Not reported |

| E4-trans | 30.00 | 6.0 | 54.5 |

The Ki values range from approximately 22 to 52 nM, demonstrating that difethialone is significantly more potent than warfarin, which has a Ki value of around 500 nM .

Pharmacokinetics

The pharmacokinetic profile of difethialone indicates significant variability among its stereoisomers. Key parameters such as elimination coefficients and half-lives were determined through animal studies, showing that the E4-trans stereoisomer has a notably short half-life compared to others, which may influence its effectiveness in field applications .

Toxicity Studies

Difethialone's toxicity has been extensively studied in various non-target species, raising concerns about secondary poisoning risks. A notable study assessed the dietary toxicity of difethialone in black-billed magpies and European ferrets:

- Magpies : Acute exposure led to mortality at concentrations as low as 8.14 mg/kg diet, with symptoms including lethargy and hemorrhaging observed within days .

- Ferrets : Similar studies indicated that ferrets exhibited signs of toxicity at lower doses compared to traditional test species like rats .

The results highlight the potential risks associated with difethialone use in environments where non-target wildlife may be exposed.

Case Studies

Several case studies have documented instances of secondary poisoning due to difethialone:

- A study involving raptors demonstrated that sublethal exposure resulted in prolonged clotting times and reduced hematocrit levels, indicating significant impairment of hemostatic function .

- Another investigation into the effects on screech owls revealed that even low doses could lead to coagulopathy, with recovery occurring rapidly after cessation of exposure .

These findings underscore the importance of careful management and monitoring when using difethialone in rodent control programs.

特性

IUPAC Name |

3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVAQRUUFVBBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032374 | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [HSDB] | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3614 g/cu cm @ 25 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |

| Record name | Difethialone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, slightly yellowish powder | |

CAS No. |

104653-34-1 | |

| Record name | Difethialone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difethialone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-236 °C | |

| Record name | DIFETHIALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。